Hinokinin

Beschreibung

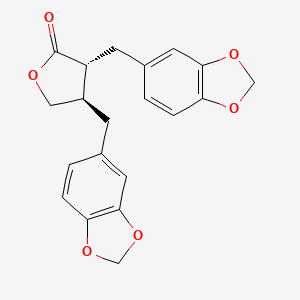

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWGQGZPYDSYEL-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949391 | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26543-89-5 | |

| Record name | Hinokinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hinokinin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hinokinin, a lignan with significant therapeutic potential. It details its natural distribution, quantitative presence in various plant species, and in-depth protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a dibenzylbutyrolactone lignan found across a diverse range of plant families. First isolated in 1933 from the wood of the Hinoki cypress (Chamaecyparis obtusa), its presence has since been documented in numerous other species. The principal plant genera known to contain this compound are summarized below.

Table 1: Principal Natural Sources of this compound

| Genus | Plant Family | Common Name(s) |

| Chamaecyparis | Cupressaceae | Cypress |

| Zanthoxylum | Rutaceae | Prickly Ash |

| Phyllanthus | Phyllanthaceae | Leafflower |

| Aristolochia | Aristolochiaceae | Pipevine |

| Piper | Piperaceae | Pepper |

| Virola | Myristicaceae | Epená |

| Linum | Linaceae | Flax |

| Bursera | Burseraceae | Gumbo-limbo |

| Commiphora | Burseraceae | Myrrh |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction method employed. The following tables summarize available quantitative data on this compound content and the yields of extracts from various sources.

Table 2: this compound Content in Plant Material and Extracts

| Plant Species | Plant Part | Extraction Method | This compound Content/Yield | Reference |

| Piper cubeba | Fruits | Not specified | 0.005–0.109% (m/m) | [1][2] |

| Piper cubeba | Fruits | Ethanolic extraction and fractionation | 1.21% yield of this compound-rich fraction | |

| Commiphora leptophloeos | Dried Bark | Energized Dispersive Guided Extraction (EDGE®) with Ethanol | 50.75% of ethanolic extract | [3] |

| Commiphora leptophloeos | Dried Bark | Soxhlet with Ethanol | 18.30% of ethanolic extract | [3] |

| Commiphora leptophloeos | Dried Bark | Ultrasound with Ethanol | 12.06% of ethanolic extract | [3] |

| Commiphora leptophloeos | Dried Bark | Energized Dispersive Guided Extraction (EDGE®) with Dichloromethane (DCM) | 48.21% of DCM extract | [3] |

| Commiphora leptophloeos | Dried Bark | Soxhlet with Dichloromethane (DCM) | 6.41% of DCM extract | [3] |

| Commiphora leptophloeos | Dried Bark | Ultrasound with Dichloromethane (DCM) | 21.72% of DCM extract | [3] |

| Commiphora leptophloeos | Dried Bark | Various solvents (cyclohexane, chloroform, ethyl acetate, methanol, aqueous) | 9.8% - 12.3% total extract yield | [4] |

| Aristolochia odoratissima | Stems | Ethyl acetate extraction | 2.12% total extract yield | [5] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves an initial extraction step followed by chromatographic purification. The choice of solvent and method is critical for achieving optimal yield and purity.

Extraction Methodologies

Soxhlet extraction is a conventional and widely used method for the exhaustive extraction of secondary metabolites from solid plant material.

Protocol for Soxhlet Extraction of this compound from Piper cubeba Fruits: [2]

-

Preparation of Plant Material: Dry the fruits of Piper cubeba and grind them into a fine powder.

-

Extraction: Place 285 g of the powdered plant material into a cellulose thimble and load it into a Soxhlet extractor.

-

Solvent: Add 1000 mL of methanol to the round-bottom flask.

-

Extraction Process: Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material. The solvent will fill the thimble and, once the siphon arm is full, will be siphoned back into the round-bottom flask.

-

Duration: Continue the extraction for 12 hours.

-

Concentration: After extraction, concentrate the methanolic solution under reduced pressure to obtain the crude extract. This process yielded 33 g of methanol extract from 285 g of powdered fruit.[2]

EDGE® is a modern, rapid, and efficient extraction technique that combines pressurized fluid extraction with dispersive solid-phase extraction.

Optimized Protocol for EDGE® Extraction of this compound from Commiphora leptophloeos Bark: [3]

-

Sample Preparation: Use 2 g of dried and powdered bark of Commiphora leptophloeos.

-

Solvent: Ethanol.

-

EDGE® System Parameters:

-

Temperature: 108 °C

-

Hold Time: 6.85 minutes

-

-

Procedure: The EDGE® system automatically performs the extraction under the set conditions, yielding an extract with a high concentration of this compound. This method has been shown to be more efficient in terms of this compound content in the final extract compared to traditional methods like Soxhlet and ultrasonication.[3]

Purification Techniques

Following extraction, chromatographic methods are essential for the purification of this compound from the crude extract.

Open column chromatography is a standard technique for the separation of compounds based on their differential adsorption to a stationary phase.

Protocol for Column Chromatography Purification of this compound from Piper cubeba Methanol Extract: [2]

-

Stationary Phase: Silica gel.

-

Sample Loading: Dissolve 10 g of the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the silica gel column.

-

Mobile Phase: A gradient elution system of hexane and ethyl acetate.

-

Elution: Begin with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

This compound Isolation: Combine the fractions containing pure this compound (as determined by TLC and comparison with a standard) and evaporate the solvent to yield the purified compound.

For obtaining high-purity this compound, preparative HPLC is a powerful tool.[6][7]

General Procedure for Preparative HPLC Purification:

-

Sample Preparation: The partially purified this compound fraction from column chromatography is dissolved in the mobile phase.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC.

Biosynthetic and Signaling Pathways

Understanding the biosynthetic pathway of this compound and its mechanism of action is crucial for its potential therapeutic applications.

Biosynthesis of (-)-Hinokinin

The biosynthesis of (-)-hinokinin in plants such as Linum corymbulosum initiates from (+)-pinoresinol. The established pathway involves the reduction of pinoresinol to secoisolariciresinol, followed by the formation of methylenedioxy bridges.

Caption: Biosynthetic pathway of (-)-hinokinin from (+)-pinoresinol.

NF-κB Signaling Pathway and this compound's Anti-inflammatory Action

The anti-inflammatory properties of this compound are mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to interfere with this pathway, thereby reducing the production of inflammatory mediators.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound stands out as a promising natural compound with a broad spectrum of biological activities. This guide has provided a detailed overview of its natural sources, quantitative data on its occurrence, and comprehensive protocols for its isolation and purification. The elucidation of its biosynthetic pathway and its interaction with key signaling pathways, such as NF-κB, further underscores its potential for the development of novel therapeutic agents. The methodologies and data presented herein are intended to facilitate further research and development in this exciting area of natural product science.

References

- 1. Quantitative estimation of (-)-hinokinin, a trypanosomicidal marker in Piper cubeba, and some of its commercial formulations using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative estimation of (-)-hinokinin, a trypanosomicidal marker in Piper cubeba, and some of its commercial formulations using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Energized Dispersive Guided Extraction â EDGE® of this compound from Commiphora leptophloeos Mart. â J. B. Gillett dried bark [abq.org.br]

- 4. Commiphora leptophloeos Phytochemical and Antimicrobial Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociceptive Effect of this compound and Kaurenoic Acid Isolated from Aristolochia odoratissima L. [mdpi.com]

- 6. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)this compound, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Hinokinin Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinokinin, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding its biosynthetic pathway in plants is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its monolignol precursors to the final product. It consolidates current knowledge on the key enzymes involved, their catalytic functions, and available kinetic data. Furthermore, this guide details relevant experimental protocols for the study of this pathway and presents visual representations of the biochemical route and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Lignan Biosynthesis

Lignans are a large class of phenylpropanoid-derived natural products found in a wide variety of plants. They are formed by the oxidative coupling of two or more monolignol units. This compound is a prominent member of the lignan family, first isolated from Chamaecyparis obtusa. Its biosynthesis is a branch of the general phenylpropanoid pathway, starting with the amino acid phenylalanine. This guide will focus on the core pathway leading from the key monolignol, coniferyl alcohol, to this compound.

The Core Biosynthetic Pathway of this compound

The biosynthesis of (-)-hinokinin from coniferyl alcohol is a multi-step process involving several key enzymes. The established pathway, primarily elucidated through studies in species like Linum corymbulosum, proceeds as follows[1][2][3]:

-

Oxidative Coupling of Coniferyl Alcohol to (+)-Pinoresinol: The pathway initiates with the stereoselective dimerization of two molecules of E-coniferyl alcohol. This reaction is catalyzed by a laccase or peroxidase, which generates coniferyl alcohol radicals. The regio- and stereospecificity of the coupling to form (+)-pinoresinol is orchestrated by a dirigent protein (DIR) . In the absence of a dirigent protein, a racemic mixture of lignans would be produced.

-

Reduction of (+)-Pinoresinol to (-)-Lariciresinol: The furofuran lignan, (+)-pinoresinol, undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme. The first reduction converts (+)-pinoresinol to the intermediate, (-)-lariciresinol.

-

Reduction of (-)-Lariciresinol to (-)-Secoisolariciresinol: The same pinoresinol-lariciresinol reductase (PLR) then catalyzes the second reduction, converting (-)-lariciresinol to (-)-secoisolariciresinol. The PLR from Linum corymbulosum (PLR-Lc1) has been shown to be enantiospecific for the conversion of (+)-pinoresinol to (-)-secoisolariciresinol[1].

-

Oxidation of (-)-Secoisolariciresinol to (-)-Matairesinol: (-)-Secoisolariciresinol is then oxidized to (-)-matairesinol. This reaction is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD(P)+-dependent enzyme[4][5].

-

Formation of the Methylenedioxy Bridge to Yield (-)-Hinokinin: The final step is the formation of a methylenedioxy bridge on the matairesinol scaffold to produce this compound. While the specific enzyme responsible for this conversion in this compound-producing plants is not yet definitively characterized, it is widely believed to be a cytochrome P450 monooxygenase (CYP450) . Members of the CYP81Q family have been shown to catalyze methylenedioxy bridge formation in the biosynthesis of other lignans, such as sesamin, making them strong candidates for this final step in this compound biosynthesis[3].

Two hypothetical pathways for this compound biosynthesis have been proposed. The pathway described above, proceeding via secoisolariciresinol, is strongly supported by experimental evidence from Linum corymbulosum. An alternative pathway, where the methylenedioxy bridges are formed on pinoresinol to produce sesamin, which is then converted to this compound, is considered less likely[2][3].

Mandatory Visualization: this compound Biosynthetic Pathway

Caption: The core biosynthetic pathway of this compound from coniferyl alcohol.

Key Enzymes and Quantitative Data

The enzymes orchestrating the this compound biosynthetic pathway exhibit specific catalytic properties. While comprehensive kinetic data for all enzymes from a single this compound-producing species are not fully available, this section summarizes the known quantitative information.

| Enzyme | Abbreviation | Source Organism | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Specific Activity | Optimal pH | Optimal Temp. (°C) | Cofactor(s) | Reference(s) |

| Dirigent Protein | DIR | Linum spp., Podophyllum spp. | Coniferyl alcohol radicals | (+)-Pinoresinol | N/A | N/A | N/A | N/A | N/A | None | [6] |

| Pinoresinol-Lariciresinol Reductase | PLR | Isatis indigotica (IiPLR1) | (±)-Pinoresinol | (±)-Lariciresinol | 29.4 ± 1.62 | 1.91 | - | - | - | NADPH | [7] |

| Isatis indigotica (IiPLR1) | (±)-Lariciresinol | (±)-Secoisolariciresinol | 26.5 ± 0.60 | 0.00038 | - | - | - | NADPH | [7] | ||

| Secoisolariciresinol Dehydrogenase | SDH | Podophyllum pleianthum | (-)-Secoisolariciresinol | (-)-Matairesinol | 231 | - | - | - | - | NAD+ | [5] |

| Isatis indigotica (IiSIRD2) | Secoisolariciresinol | Matairesinol | - | - | - | 8.8 | 30 | NADP+ | [4] | ||

| Cytochrome P450 | CYP81Q family (putative) | Sesamum indicum (CYP81Q1) | (+)-Pinoresinol | (+)-Piperitol | - | - | - | - | - | NADPH, O2 | [3] |

Note: N/A indicates data is not applicable as dirigent proteins are scaffolding proteins without direct catalytic turnover. "-" indicates data is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Lignan Extraction and Quantification from Plant Material

This protocol is adapted from methods used for the analysis of lignans in various plant tissues.

Objective: To extract and quantify this compound and its precursors from plant material.

Materials:

-

Plant tissue (e.g., leaves, stems, roots of Linum corymbulosum)

-

Liquid nitrogen

-

Mortar and pestle

-

80% Methanol

-

Centrifuge and centrifuge tubes

-

0.22 µm syringe filters

-

HPLC or UPLC system with a C18 column

-

Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

Authentic standards of this compound, matairesinol, secoisolariciresinol, lariciresinol, and pinoresinol

Procedure:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction (steps 3-5) on the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in a known volume (e.g., 200 µL) of 80% methanol.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample by LC-MS/MS.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

-

Detection: Use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer for targeted quantification, with specific precursor-product ion transitions for each lignan.

-

-

Quantify the lignans by comparing the peak areas to a standard curve generated with authentic standards.

Mandatory Visualization: Lignan Extraction and Analysis Workflow

Caption: A typical workflow for the extraction and analysis of lignans from plant tissues.

Heterologous Expression and Purification of a His-tagged Pinoresinol-Lariciresinol Reductase (PLR)

This protocol describes the expression of a plant PLR in E. coli and its subsequent purification.

Objective: To produce and purify recombinant PLR for enzymatic assays and structural studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET-28a) containing the PLR cDNA

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Lysozyme

-

DNase I

-

Sonicator

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

-

SDS-PAGE equipment and reagents

Procedure:

-

Transform the expression vector containing the PLR gene into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged PLR with elution buffer.

-

Collect the fractions and analyze by SDS-PAGE to check for purity.

-

Pool the pure fractions and dialyze against storage buffer.

-

Determine the protein concentration and store at -80°C.

Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

This assay measures the activity of PLR by monitoring the consumption of NADPH.

Objective: To determine the kinetic parameters of PLR.

Materials:

-

Purified PLR enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

NADPH

-

(+)-Pinoresinol (substrate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADPH (e.g., 100 µM), and purified PLR enzyme.

-

Incubate the mixture for a few minutes to establish a baseline.

-

Initiate the reaction by adding the substrate, (+)-pinoresinol (at varying concentrations to determine Km).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε = 6.22 mM-1cm-1).

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic degradation of NADPH.

-

To determine kinetic parameters (Km and Vmax), repeat the assay with a range of substrate concentrations and plot the initial velocities against substrate concentration, fitting the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a well-studied example of lignan biosynthesis in plants. The key enzymatic steps from coniferyl alcohol to matairesinol have been elucidated, providing a solid foundation for further research. However, several areas warrant further investigation. The definitive identification and characterization of the cytochrome P450 enzyme responsible for the final conversion of matairesinol to this compound is a critical next step. A more comprehensive understanding of the kinetic properties of all the enzymes in the pathway from a single this compound-producing species would be invaluable for metabolic engineering efforts. Furthermore, the regulatory mechanisms that control the expression of the genes encoding these biosynthetic enzymes remain largely unexplored.

For drug development professionals, a thorough understanding of this pathway opens up possibilities for the sustainable production of this compound and related lignans through heterologous expression systems in microorganisms or plant cell cultures. The ability to manipulate the pathway could also lead to the production of novel lignan derivatives with enhanced therapeutic properties. Continued research into the this compound biosynthetic pathway will undoubtedly contribute to the advancement of both fundamental plant science and the development of new plant-derived pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]

Hinokinin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin is a naturally occurring dibenzylbutyrolactone lignan found in various plant species.[1][2] It has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antiviral, and antiparasitic properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the signaling pathways involved in its mechanism of action.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further drug development. These activities are supported by a growing body of preclinical evidence, which is summarized below.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data for Anticancer Activity:

| Cell Line | Cancer Type | Parameter | Value | Reference |

| P-388 | Murine Leukemia | ED₅₀ | 1.54 µg/mL | [3] |

| HT-29 | Human Colon Adenocarcinoma | ED₅₀ | 4.61 µg/mL | [3] |

| B16F10 | Murine Melanoma | ED₅₀ | 2.72 µg/mL | [3] |

| HeLa | Human Cervical Carcinoma | ED₅₀ | 2.58 µg/mL | [3] |

| MK-1 | Human Gastric Adenocarcinoma | ED₅₀ | 1.67 µg/mL | [3] |

| HuH-7 | Human Hepatoma | Apoptosis Induction | 2.4-2.5 fold increase | [4] |

| A-549 | Human Lung Adenocarcinoma | ID₅₀ | 40.72 µg/mL | [3] |

| MCF-7 | Human Breast Adenocarcinoma | G2/M Arrest | - | [3] |

| SKBR-3 | Human Breast Adenocarcinoma | G2/M Arrest | - | [3] |

Experimental Protocols:

In Vitro Cytotoxicity Assessment (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) is determined.

In Vitro Apoptosis Induction in HuH-7 Cells:

-

Cell Culture and Treatment: Human hepatoma HuH-7 cells are cultured and treated with this compound.

-

Apoptosis Assessment: Apoptosis induction is evaluated by observing nuclear morphology changes using fluorescence microscopy after staining with a DNA-binding dye like DAPI. The percentage of apoptotic cells is quantified. Caspase-3-like activity can also be measured using a fluorometric assay.

Signaling Pathways:

This compound's pro-apoptotic effects are linked to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is a key regulator of programmed cell death.[1][5][6]

Caption: this compound-induced JNK-mediated apoptosis pathway.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[2][3]

Quantitative Data for Anti-inflammatory Activity:

| Assay | Model | Parameter | Value | Reference |

| Superoxide Generation | Human Neutrophils | IC₅₀ | 0.06 ± 0.12 µg/mL | [3] |

| Elastase Release | Human Neutrophils | % Inhibition at 10 µg/mL | 24.7 ± 6.2 | [3] |

| Nitric Oxide Generation | LPS-stimulated RAW264.7 Macrophages | IC₅₀ | 21.56 ± 1.19 µM | [3] |

| Cytokine Production (TNF-α) | LPS-stimulated THP-1 cells | Cytokine Production Ratio | 0.36 (at 10 µg/mL) | [4] |

| Cytokine Production (IL-12) | LPS-stimulated THP-1 cells | Cytokine Production Ratio | 0.44 (at 10 µg/mL) | [4] |

| Cytokine Production (IL-10) | LPS-stimulated THP-1 cells | Cytokine Production Ratio | 0.37 (at 10 µg/mL) | [4] |

| Lymphocyte Transformation | - | IC₅₀ | 20.5 µg/mL | [4] |

| Rat Paw Edema | Carrageenan-induced | % Reduction at 30 mg/kg | 63% | [4] |

Experimental Protocols:

In Vivo Carrageenan-Induced Rat Paw Edema:

This model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: this compound (e.g., 30 mg/kg) or a reference drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, prior to carrageenan injection.

-

Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.

-

Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways:

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antiviral Activity

This compound has shown promising antiviral activity against a variety of human viruses.[2][3]

Reported Antiviral Activities:

-

Human Immunodeficiency Virus (HIV): this compound has demonstrated anti-HIV activity.[3]

-

Hepatitis B Virus (HBV): It has been reported to have activity against HBV.[3]

-

SARS-CoV: this compound has shown significant antiviral activity against the SARS virus.[3]

-

Human Cytomegalovirus (HCMV): this compound was found to reduce the expression of immediate-early (IE) antigens in HCMV-infected lung cancer cells.[3]

Experimental Protocols:

In Vitro Antiviral Assay (General Protocol):

-

Cell Culture and Virus Infection: A suitable host cell line is cultured and infected with the target virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with different concentrations of this compound.

-

Assessment of Antiviral Activity: The antiviral effect is determined by various methods, such as:

-

Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the compound.

-

Viral Yield Reduction Assay: Measuring the amount of infectious virus produced.

-

Reporter Gene Assay: Using a virus that expresses a reporter gene (e.g., luciferase or GFP) to quantify viral replication.

-

Quantitative PCR (qPCR): Measuring the amount of viral nucleic acid.

-

-

Cytotoxicity Assay: A parallel cytotoxicity assay is performed on the host cells to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration.

Caption: General workflow of an antiviral activity assay.

Antiparasitic Activity

This compound has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][7]

Quantitative Data for Anti-trypanosomal Activity:

| Parasite Form | Strain | Parameter | Value (µM) | Reference |

| Amastigotes | Y | IC₅₀ | 0.7 | [7] |

| Trypomastigotes | Y | IC₅₀ | 18.36 | [4] |

| Intracellular Amastigotes | CL | IC₅₀ | 0.67 | [4] |

In Vivo Efficacy:

In a study with T. cruzi-infected mice, treatment with this compound resulted in a 70.8% reduction in parasitemia at the peak of infection.[3]

Experimental Protocols:

In Vitro Anti-trypanosomal Activity Assay:

-

Parasite Culture: Epimastigote, trypomastigote, or amastigote forms of T. cruzi are cultured in vitro.

-

Compound Treatment: The parasites are incubated with various concentrations of this compound for a defined period.

-

Viability Assessment: Parasite viability is determined using methods such as:

-

MTT Assay: Similar to the cytotoxicity assay for cancer cells.

-

Direct Counting: Using a hemocytometer.

-

Fluorometric/Luminometric Assays: Using viability-indicating dyes.

-

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated.

Genotoxicity and Safety Profile

Studies using the Ames test and Comet assay have indicated that this compound is not genotoxic.[3] The Ames test, which assesses the mutagenic potential of a compound, showed that this compound did not induce an increase in the number of revertant colonies in Salmonella typhimurium strains. The Comet assay, which detects DNA damage in individual cells, also demonstrated a lack of genotoxicity.

Experimental Protocols:

Ames Test (Bacterial Reverse Mutation Assay):

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA97a, TA102) are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) from rat liver to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal glucose agar plate.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the negative control indicates mutagenicity.

Conclusion

This compound is a multifaceted bioactive lignan with a compelling pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antiviral, and antiparasitic activities, coupled with a favorable safety profile in preliminary genotoxicity studies, underscore its potential as a lead compound for the development of new therapeutic agents. The mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and JNK, provide a solid foundation for further investigation and optimization. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. T. A. Mansoor, R. M. Ramalho, S. Mulhovo, C. M. Rodrigues and M. J. Ferreira, “Induction of Apoptosis in Huh-7 Cancer Cells by Monoterpene and Beta-Carboline Indole Alkaloids Isolated from the Leaves of Tabernaemontana elegans,” Bioorganic & Medicinal Chemistry Letters, Vol. 19, No. 15, 2009, pp. 4255-4258. doi10.1016/j.bmcl.2009.05.104 - References - Scientific Research Publishing [scirp.org]

- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

- 5. mdpi.com [mdpi.com]

- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

A Technical Guide to the Molecular Mechanisms of Hinokinin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms of action of hinokinin, a bioactive lignan found in various plant species.[1][2] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-trypanosomal properties.[1][2][3] This guide synthesizes current research to elucidate the signaling pathways and cellular processes modulated by this compound, presenting quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Core Molecular Mechanisms of Action

This compound exerts its biological effects by modulating several critical signaling pathways involved in inflammation, cell proliferation, apoptosis, and parasitic life cycles.

Anti-inflammatory and Immunosuppressive Effects

A primary mechanism of this compound is its potent anti-inflammatory activity, which is mediated through the inhibition of key pro-inflammatory pathways.

-

Inhibition of the NF-κB Signaling Pathway: A cornerstone of this compound's anti-inflammatory effect is its ability to act via an NF-κB-dependent mechanism.[1][3] It suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are regulated by the transcription factor NF-κB.[1][4] The canonical NF-κB pathway is activated by stimuli like lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This process unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing its translocation to the nucleus where it initiates the transcription of inflammatory genes. This compound interferes with this cascade, preventing the downstream inflammatory response.

-

Cyclooxygenase (COX) Inhibition: In vitro assays have shown that this compound and its synthetic derivatives can selectively inhibit COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation.[5]

-

Modulation of Macrophage and Neutrophil Activity: this compound effectively inhibits the generation of nitric oxide (NO) in LPS-stimulated macrophages.[1] It is also a potent inhibitor of superoxide generation and elastase release in human neutrophils, further contributing to its anti-inflammatory profile.[1]

Anticancer Activity

This compound demonstrates significant cytotoxic and antiproliferative effects against various cancer cell lines through multiple mechanisms.

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis.[1][3] Studies have shown it can cause a 2.4- to 2.5-fold increase in apoptotic cells in human hepatoma (HuH-7) cells compared to controls.[1][3] The apoptotic cascade often involves the activation of key executioner enzymes like caspase-3, which leads to DNA fragmentation and cell death.[6] this compound can also enhance the apoptotic effects of conventional chemotherapeutic agents like doxorubicin.[7]

-

Cell Cycle Arrest: In breast cancer cell lines (MCF-7 and SKBR-3), this compound has been shown to induce cell cycle arrest at the G2/M phase.[7][8] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is often mediated by the modulation of cyclin-dependent kinase inhibitors.[8]

-

Modulation of the mTOR Pathway: this compound has been found to reduce the proliferation of colorectal cancer cells by modulating the expression of the mTOR (mammalian target of rapamycin) protein, a central regulator of cell growth, proliferation, and survival.[7][9]

Anti-Trypanosomal Activity

This compound exhibits notable activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[1][10][11] Its mechanism in this context appears to be linked to inducing oxidative stress within the parasite. This compound inhibits the accumulation of hydrogen peroxide (H2O2) produced by the mitochondria of T. cruzi, suggesting it interferes with the parasite's redox balance and antioxidant defenses.[4]

Quantitative Bioactivity Data

The following tables summarize the quantitative data reported for this compound's activity across various assays and cell lines.

Table 1: Cytotoxicity of this compound against Tumor Cell Lines

| Cell Line | Cancer Type | Potency Metric | Value | Reference |

|---|---|---|---|---|

| P-388 | Murine Leukemia | ED₅₀ | 1.54 µg/mL | [1][12] |

| HT-29 | Human Colon Adenocarcinoma | ED₅₀ | 4.61 µg/mL | [1] |

| B16F10 | Murine Metastatic Melanoma | ED₅₀ | 2.58 µg/mL | [1] |

| HeLa | Human Cervical Cancer | ED₅₀ | 1.67 µg/mL | [1] |

| MK-1 | Human Gastric Adenocarcinoma | ED₅₀ | 5.87 µg/mL | [1] |

| A-549 | Human Lung Adenocarcinoma | ID₅₀ | 40.72 µg/mL | [1] |

| MCF-7 | Human Breast Adenocarcinoma | ED₅₀ | 8.01 µg/mL |[1] |

Table 2: Anti-inflammatory and Immunosuppressive Activity of this compound

| Assay | Model System | Potency Metric | Value | Reference |

|---|---|---|---|---|

| IL-6 Inhibition | LPS-stimulated THP-1 cells | IC₅₀ | 77.5 µg/mL | [1] |

| TNF-α Inhibition | LPS-stimulated THP-1 cells | IC₅₀ | 25.94 µg/mL | [1] |

| Nitric Oxide Generation | LPS-stimulated RAW264.7 cells | IC₅₀ | 21.56 µM | [1] |

| Superoxide Generation | Human Neutrophils | IC₅₀ | 0.06 µg/mL | [1] |

| Lymphocyte Transformation | - | IC₅₀ | 20.5 µg/mL |[1] |

Table 3: Anti-trypanosomal Activity of this compound

| T. cruzi Form | Potency Metric | Value (µM) | Reference |

|---|---|---|---|

| Trypomastigotes | IC₅₀ | 17.5 | [1] |

| Amastigotes | IC₅₀ | 23.9 | [1] |

| Epimastigotes | IC₅₀ | 4.7 |[1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the molecular mechanisms of this compound.

General Experimental Workflow

The in vitro analysis of this compound typically follows a structured workflow to assess its effects on cell viability, specific protein expression, and cellular processes.

Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀/ED₅₀ value using non-linear regression analysis.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-cleaved caspase-3) overnight at 4°C. Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Culture and treat cells with this compound for the specified duration.

-

Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation: Culture and treat cells with this compound.

-

Harvesting: Harvest at least 1 x 10⁶ cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

- 1. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antinociceptive Effect of this compound and Kaurenoic Acid Isolated from Aristolochia odoratissima L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by hinokitiol, a potent iron chelator, in teratocarcinoma F9 cells is mediated through the activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (-)-Hinokinin Induces G2/M Arrest and Contributes to the Antiproliferative Effects of Doxorubicin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The kallikrein-kinin system in experimental Chagas disease: a paradigm to investigate the impact of inflammatory edema on GPCR-mediated pathways of host cell invasion by Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chagas disease - Wikipedia [en.wikipedia.org]

- 12. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Hinokinin: A Comprehensive Technical Review of the Research Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin, a naturally occurring lignan, has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various plant species, this compound has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, antiviral, and antiparasitic properties. This in-depth technical guide provides a comprehensive review of the existing research literature on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different biological assays.

Table 1: Anti-inflammatory and Analgesic Activity of this compound

| Assay | Model System | Concentration/Dose | Effect | Reference |

| Superoxide Generation Inhibition | Human Neutrophils | IC50: 0.06 ± 0.12 µg/mL | Potent inhibition of superoxide generation | [1][2] |

| Elastase Release Inhibition | Human Neutrophils | 10 µg/mL | 24.7 ± 6.2% inhibition | [1][2] |

| Nitric Oxide (NO) Generation Inhibition | LPS-stimulated RAW 264.7 Macrophages | IC50: 21.56 ± 1.19 µM | Inhibition of NO production | [1][2] |

| Rat Paw Edema | Carrageenan-induced in rats | 30 mg/kg | 63% reduction in edema | [1][2] |

| Acetic Acid-Induced Writhing | Mice | Not specified | 97% inhibition of writhing | [1] |

| Formalin Test (Early Phase) | Mice | 15 mg/kg (i.p.) | 48% decrease in paw licking time | |

| Formalin Test (Late Phase) | Mice | 15 mg/kg (i.p.) | 82% decrease in paw licking time | |

| COX-1 Inhibition | In vitro | IC50: >100 µM | Weak inhibition | |

| COX-2 Inhibition | In vitro | IC50: >100 µM | Weak inhibition |

Table 2: Cytotoxic and Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50/ED50 | Effect | Reference |

| P-388 | Murine Leukemia | ED50: 1.54 µg/mL | Cytotoxic | [2] |

| HT-29 | Human Colon Adenocarcinoma | ED50: 4.61 µg/mL | Cytotoxic | [2] |

| A-549 | Human Lung Carcinoma | ED50: 8.01 µg/mL | Cytotoxic | [2] |

| MCF-7 | Human Breast Adenocarcinoma | ED50: 2.72 µg/mL | Cytotoxic | [2] |

| B16F10 | Murine Melanoma | ED50: 2.58 µg/mL | Cytotoxic | [2] |

| HeLa | Human Cervical Carcinoma | ED50: 1.67 µg/mL | Cytotoxic | [2] |

| MK-1 | Human Gastric Adenocarcinoma | ED50: 26.1 µg/mL | Cytotoxic | [2] |

| HuH-7 | Human Hepatoma | Not specified | Induced apoptosis (2.4-2.5 fold increase) | [2] |

Table 3: Neuroprotective Activity of this compound

| Assay | Model System | Concentration | Effect | Reference |

| Glutamate-Induced Neurotoxicity | Primary cultures of rat cortical cells | 1.0 µM | 42.6 ± 2.4% protection | [1] |

| Glutamate-Induced Neurotoxicity | Primary cultures of rat cortical cells | 10.0 µM | 56.9 ± 3.4% protection | [1] |

Table 4: Antiparasitic and Antiviral Activity of this compound

| Activity | Organism/Virus | Assay | IC50/Effect | Reference |

| Anti-trypanosomal | Trypanosoma cruzi (Trypomastigotes) | In vitro | IC50: 0.7 µM | [1][2] |

| Anti-trypanosomal | Trypanosoma cruzi (Amastigotes) | In vitro | IC50: 18.36 µM | [1][2] |

| Anti-trypanosomal | Trypanosoma cruzi (in vivo) | Mice | 70.8% reduction in parasitemia | [1][2] |

| Antiviral | Human Hepatitis B Virus (HBV) | Not specified | Significant antiviral activity | [1] |

| Antiviral | Human Immunodeficiency Virus (HIV) | Not specified | Significant antiviral activity | [1] |

| Antiviral | SARS-Coronavirus (SARS-CoV) | Not specified | Significant antiviral activity | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., P-388, HT-29, A-549, MCF-7, B16F10, HeLa)

-

96-well plates

-

Complete culture medium (specific to the cell line)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., saline, DMSO)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound (e.g., 30 mg/kg, orally or intraperitoneally) to the test group of rats. Administer the vehicle to the control group and the positive control to another group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Assessment: Formalin Test in Mice

Objective: To assess the central and peripheral analgesic effects of this compound.

Materials:

-

Male Swiss mice (20-25 g)

-

This compound

-

Formalin (2.5% in saline)

-

Vehicle (e.g., saline, DMSO)

-

Positive control (e.g., Morphine)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the experimental environment.

-

Compound Administration: Administer this compound (e.g., 15 mg/kg, i.p.) to the test group of mice. Administer the vehicle to the control group and the positive control to another group.

-

Induction of Nociception: 30 minutes after compound administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.

-

Observation: Immediately after formalin injection, place the mice individually in observation chambers and record the total time (in seconds) that the animal spends licking or biting the injected paw. The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

-

Data Analysis: Calculate the mean licking/biting time for each group in both phases. Determine the percentage of inhibition of the nociceptive response for the treated groups compared to the control group.

Neuroprotection Assessment: Glutamate-Induced Neurotoxicity in Primary Rat Cortical Cells

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity.

Materials:

-

Primary cortical neuron cultures from rat embryos (E18-E19)

-

This compound

-

Glutamate

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Poly-D-lysine coated culture plates

-

MTT or LDH assay kit for cell viability assessment

Procedure:

-

Cell Culture: Prepare primary cortical neuron cultures and maintain them for 7-10 days in vitro (DIV) to allow for maturation.

-

Compound Pre-treatment: Pre-treat the neuronal cultures with different concentrations of this compound (e.g., 1.0 µM and 10.0 µM) for a specified period (e.g., 1-2 hours) before glutamate exposure.

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

-

Washout and Incubation: After glutamate exposure, wash the cells with fresh medium and incubate for 24 hours.

-

Viability Assessment: Assess neuronal viability using a standard method like the MTT assay (as described in 3.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of this compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Signaling Pathway

Recent studies suggest that this compound can modulate the mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

References

The Discovery and Historical Context of Hinokinin: A Technical Retrospective

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin, a dibenzylbutyrolactone lignan, stands as a significant molecule in the annals of natural product chemistry. First isolated in the early 20th century, its discovery and subsequent structural elucidation paved the way for a deeper understanding of lignan biochemistry and stereochemistry. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, and the pioneering experimental work that brought this natural product to light. We will delve into the initial isolation and synthesis protocols, juxtaposing them with modern methodologies, and present the evolution of our understanding of its biological activities. All quantitative data has been summarized into structured tables, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

The Discovery of this compound: A Historical Milestone

In 1933, Japanese chemists Yoshiki and Ishiguro successfully isolated a novel crystalline compound from the ether extract of the wood of the Hinoki tree (Chamaecyparis obtusa).[1][2][3] They named this new substance "this compound."[1][2][3] This discovery was a notable achievement in an era when the field of natural product chemistry was rapidly advancing, with scientists beginning to systematically investigate the chemical constituents of the plant kingdom.[4][5]

The initial structural work was followed by crucial contributions from other researchers. Mameli, Briggs, and Keimatsu later established that this compound was identical to a compound previously isolated from cubeb pepper (Piper cubeba), known as cubebinolide.[1][3] A pivotal moment in understanding the molecule's three-dimensional structure came in 1938 when Haworth and Woodcock, through chemical synthesis, determined the trans configuration of the two benzyl groups attached to the butyrolactone ring.[1][3] This stereochemical assignment was a significant feat, considering the analytical tools available at the time.

Historical Context of Lignan Chemistry in the 1930s

The 1930s marked a period of significant progress in organic and natural product chemistry.[4][5] While the term "lignan" was formally coined by Haworth in 1942, the structural class of compounds was already under investigation. The techniques for isolation and purification were largely reliant on classical methods such as solvent extraction, crystallization, and distillation. Structural elucidation was a painstaking process involving elemental analysis, functional group analysis through chemical reactions, and degradative studies to break down the molecule into smaller, identifiable fragments. Spectroscopic methods, which are central to modern structural determination, were in their infancy.

Experimental Protocols: From Past to Present

Initial Isolation of this compound (1933)

While the full, detailed experimental protocol from Yoshiki and Ishiguro's 1933 publication in Yakugaku Zasshi is not readily accessible in modern databases, based on the description of their work as an "ether extract" and the common practices of the time, a likely workflow can be inferred.

Inferred Historical Isolation Protocol:

-

Material Preparation: The heartwood of Chamaecyparis obtusa would have been dried and finely ground to increase the surface area for extraction.

-

Solvent Extraction: The ground wood was likely subjected to exhaustive extraction with diethyl ether, a common solvent for isolating lipophilic compounds. This would have been carried out in a large-scale Soxhlet extractor or through repeated maceration.

-

Concentration: The resulting ether extract would have been concentrated under reduced pressure to yield a crude oily or semi-solid residue.

-

Purification: The crude extract would then be purified through a series of fractional crystallizations from various solvents. This trial-and-error process would be guided by the melting point of the crystalline fractions.

Modern Isolation Protocol:

Modern isolation techniques offer significantly improved efficiency and purity. A typical modern protocol for the isolation of this compound from a plant source like Piper cubeba or Aristolochia odoratissima would involve the following steps:[6]

-

Extraction: The dried and powdered plant material is extracted with a solvent of medium polarity, such as ethanol or methanol, often using techniques like maceration, percolation, or accelerated solvent extraction to improve efficiency.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, it might be dissolved in a methanol-water mixture and partitioned against a nonpolar solvent like hexane to remove fats and waxes, followed by extraction with a solvent like dichloromethane or ethyl acetate to isolate compounds of intermediate polarity, including lignans.[6]

-

Chromatography: The enriched fraction is then subjected to column chromatography on silica gel or other stationary phases. A gradient of solvents with increasing polarity is used to separate the different components.

-

Final Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.[7]

First Total Synthesis of this compound (Haworth and Woodcock, 1938)

The first total synthesis of this compound by Haworth and Woodcock was not only a confirmation of its structure but also a landmark in stereoselective synthesis for the time. While the original 1938 publication in the Journal of the Chemical Society is not widely available, the general approach to the synthesis of dibenzylbutyrolactone lignans in that era involved the construction of the carbon skeleton followed by cyclization to form the lactone ring. The stereochemical control would have been a significant challenge.

Modern Total Synthesis:

Numerous total syntheses of this compound have been reported in recent decades, employing a wide array of modern synthetic strategies.[2][8][9] These approaches offer high stereoselectivity and efficiency. A representative modern synthetic approach might involve:[2][8]

-

Asymmetric Michael Addition: A chiral catalyst is used to control the stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound, setting the two stereocenters of the future lactone ring.

-

Anion-Oxidative Hydroxylation and Cyclization: The intermediate from the Michael addition undergoes a cascade reaction involving hydroxylation and subsequent cyclization to form the butyrolactone ring.[1][8]

-

Deprotection: Removal of any protecting groups to yield the final natural product, (-)-hinokinin.[2]

Biological Activities of this compound

While early research on this compound focused primarily on its chemical structure, subsequent studies have revealed a wide range of biological activities. It is important to note that the detailed investigation of these activities with quantitative assays became more common in the latter half of the 20th century and into the 21st century.

Overview of Biological Activities

This compound has been reported to exhibit the following biological activities:

-

Anti-inflammatory: It can inhibit the generation of superoxide and the release of elastase by neutrophils.[10] It has also been shown to reduce nitric oxide production in macrophages.[10]

-

Antitrypanosomal: this compound has demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]

-

Antiviral: Significant antiviral activity has been reported against several viruses, including human hepatitis B virus (HBV), human immunodeficiency virus (HIV), and SARS-CoV.[10]

-

Anticancer: this compound has been shown to be cytotoxic to various cancer cell lines, including murine lymphocytic leukemia (P-388), human colon adenocarcinoma (HT-29), and others.[10]

-

Antimicrobial: It has shown activity against various oral pathogens and mycobacteria.[10]

Quantitative Biological Data

The following tables summarize some of the reported quantitative data for the biological activities of this compound from more recent studies.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Model | IC50 / % Inhibition | Reference |

| Superoxide Generation | Human Neutrophils | 0.06 ± 0.12 µg/mL | [10] |

| Elastase Release | Human Neutrophils | 24.7 ± 6.2% at 10 µg/mL | [10] |

| Nitric Oxide Production | RAW 264.7 Macrophages | 21.56 ± 1.19 µM | [10] |

| IL-6 Inhibition | THP-1 Cells | 20.5 ± 0.5 µM | [7] |

| TNF-α Inhibition | THP-1 Cells | 77.5 ± 27.5 µM | [7] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | ED50 / IC50 (µg/mL) | Reference |

| P-388 | Murine Lymphocytic Leukemia | 1.54 | |

| HT-29 | Human Colon Adenocarcinoma | 4.61 | |

| B16F10 | Murine Metastatic Melanoma | 2.58 | |

| HeLa | Human Cervical Cancer | 1.67 |

Table 3: Antitrypanosomal Activity of this compound

| T. cruzi Strain/Form | Assay | IC50 (µM) | Reference |

| Y Strain (Trypomastigotes) | In vitro | 0.7 | [10] |

| CL Strain (Trypomastigotes) | In vitro | 0.67 | [10] |

| Y Strain (Amastigotes) | In vitro | 18.36 | [10] |

| CL Strain (Amastigotes) | In vitro | 70.8 | [10] |

Signaling Pathways

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Conclusion

The discovery of this compound in 1933 was a product of its time, relying on classical methods of natural product chemistry that required immense skill and perseverance. The subsequent elucidation of its structure and stereochemistry by pioneers like Haworth and Woodcock laid a critical foundation for the field of lignan chemistry. Today, with the aid of advanced analytical and synthetic techniques, our understanding of this compound's diverse biological activities continues to expand, highlighting its potential as a lead compound in drug discovery. This journey from a crystalline isolate from the Hinoki tree to a molecule of significant pharmacological interest underscores the enduring value of natural products in the quest for new therapeutic agents.

References

- 1. Total Synthesis of Lignan Lactone (-)-Hinokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural product - Wikipedia [en.wikipedia.org]

- 5. CH105: Chapter 6 - A Brief History of Natural Products and Organic Chemistry - Chemistry [wou.edu]

- 6. Antinociceptive Effect of this compound and Kaurenoic Acid Isolated from Aristolochia odoratissima L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hinokinin Derivatives: Core Properties and Methodologies for Drug Development Professionals

Abstract

Hinokinin, a naturally occurring dibenzylbutyrolactone lignan, and its synthetic derivatives have emerged as a promising class of bioactive molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the basic properties of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of this compound-based therapeutics.

Introduction

This compound is a colorless, crystalline compound first isolated in 1933 from the wood of Chamaecyparis obtusa.[1] It has since been identified in various other plant species.[2] Belonging to the lignan family of phytochemicals, this compound has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2] The core structure of this compound presents a versatile scaffold for chemical modification, leading to the synthesis of numerous derivatives with potentially enhanced potency and selectivity. This guide delves into the fundamental properties of these derivatives, providing the necessary technical details for their synthesis, evaluation, and mechanistic understanding.

Physicochemical and Biological Properties of this compound Derivatives

The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Modifications to the aromatic rings, the lactone ring, and the stereochemistry of the molecule can significantly influence their activity.

Anticancer Activity